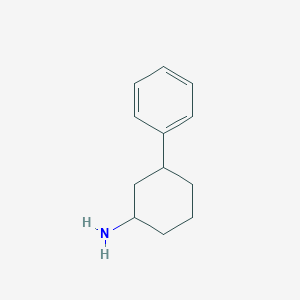

3-Phenyl-cyclohexylamine

Overview

Description

3-Phenyl-cyclohexylamine is an organic compound with the IUPAC name 3-phenylcyclohexan-1-amine . It has a molecular weight of 175.27 and is a light yellow solid . It belongs to the class of organic compounds known as aralkylamines .

Synthesis Analysis

The synthesis of amines like 3-Phenyl-cyclohexylamine can be achieved through various methods. One such method involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts . Another method involves the alkylation of ammonia using cyclohexanol . A visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions has also been reported .Molecular Structure Analysis

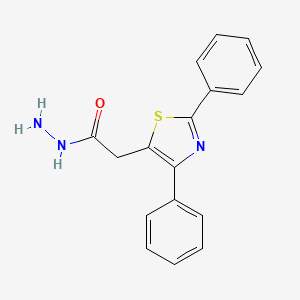

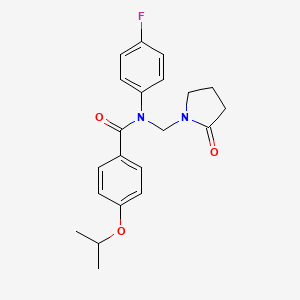

The molecular structure of 3-Phenyl-cyclohexylamine is represented by the linear formula C12H17N . The InChI code for this compound is 1S/C12H17N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2 .Chemical Reactions Analysis

Amines like 3-Phenyl-cyclohexylamine can undergo various chemical reactions. For instance, they can react with nitrous acid, which provides a useful test for distinguishing primary, secondary, and tertiary amines . They can also react with a-substituted vinylketones in a photoredox catalysis-enabled intermolecular [4 + 2] cycloaddition .Physical And Chemical Properties Analysis

3-Phenyl-cyclohexylamine is a light yellow solid . It has a molecular weight of 175.27 and its linear formula is C12H17N .Scientific Research Applications

Visible-light-enabled Stereoselective Synthesis

3-Phenyl-cyclohexylamine is used in the visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions . This method enables facile access to highly functionalized cyclohexylamine derivatives that were otherwise inaccessible, in moderate to good yields with excellent diastereoselectivities . This protocol has some excellent features, such as full atom economy, good functional-group compatibility, mild reaction conditions, and an overall redox-neutral process .

Asymmetric Synthesis of Primary Amines

3-Phenyl-cyclohexylamine is used in the asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases . Using these enzymes, a broad range of primary amines can be synthesized, with conversions up to >97% and excellent enantiomeric excess . These enzymes also possess greater thermal stability compared to other enzymes within this family .

Reductive Amination of Phenol

3-Phenyl-cyclohexylamine is used in the reductive amination of phenol with cyclohexylamine . In this process, all the Pd-based catalysts showed remarkable activity for reductive amination, leading to dicyclohexylamine and cyclohexylaniline .

Mechanism of Action

Target of Action

It is known that arylcyclohexylamines, a group of compounds to which 3-phenyl-cyclohexylamine belongs, exhibit dissociative effects due to their antagonism of n-methyl-d-aspartate (nmda) receptors .

Mode of Action

Similar compounds in the arylcyclohexylamine class are known to interact with their targets by antagonizing nmda receptors . This interaction results in dissociative effects.

Biochemical Pathways

The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

A study on cyclohexylamine, a related compound, showed that it has a plasma half-life ranging from 35 to 48 hours, showing a clear dose dependency . 86 to 95% of the administered dose was excreted in the urine within 48 hours as unchanged drug .

Result of Action

Arylcyclohexylamines, in general, are known to cause nystagmus, hypertension, and tachycardia in a behaviorally disturbed, and possibly violent, patient .

Action Environment

The success of suzuki–miyaura cross-coupling, a reaction used in the synthesis of similar compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Safety and Hazards

3-Phenyl-cyclohexylamine is flammable and its vapors may form explosive mixtures with air . It can cause burns of eyes, skin, and mucous membranes . It is harmful if swallowed and fatal if inhaled . It is suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name |

3-phenylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRUDCMOPMVAIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2848450.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2848451.png)

![2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B2848454.png)

![5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole]](/img/structure/B2848455.png)

![5-Oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid](/img/structure/B2848457.png)

![Ethyl 2-[2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethylamino]acetate](/img/structure/B2848461.png)

![[2-(2-Chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2848464.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-phenyltriazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2848465.png)

![N-[N-[Tert-butyl(dimethyl)silyl]-S-imidazol-1-ylsulfonimidoyl]-N-methylmethanamine](/img/structure/B2848469.png)